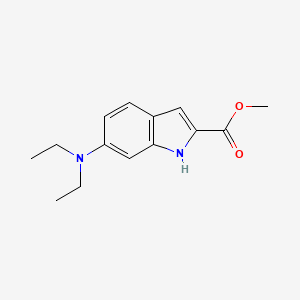

methyl 6-(diethylamino)-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-(diethylamino)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-4-16(5-2)11-7-6-10-8-13(14(17)18-3)15-12(10)9-11/h6-9,15H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCAOEZGGZORQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(diethylamino)-1H-indole-2-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions. For example, 6-bromoindole can be reacted with diethylamine in the presence of a base to yield 6-(diethylamino)indole.

Esterification: The final step involves the esterification of the indole-2-carboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(diethylamino)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the diethylamino group to a primary amine.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

Methyl 6-(diethylamino)-1H-indole-2-carboxylate is investigated for its potential therapeutic effects, particularly in modulating cannabinoid receptors. Structure-activity relationship (SAR) studies have shown that substituents like the diethylamino group enhance the potency of compounds at the cannabinoid receptor type 1 (CB1) . This modulation could lead to novel treatments for conditions such as pain and anxiety.

Case Study:

A study demonstrated that compounds with a diethylamino substituent at the 4-position of the phenyl ring significantly increased CB1 receptor modulation potency, suggesting that similar modifications to this compound could yield promising results in drug development .

Antiviral Properties:

Research indicates that indole derivatives, including this compound, possess antiviral properties. These compounds are being studied for their efficacy against various viral infections, including influenza and HIV .

Case Study:

In a comparative analysis, several indole derivatives were tested for their antiviral activity, revealing that specific structural modifications lead to enhanced efficacy against RNA and DNA viruses .

Synthesis and Chemical Reactions

Synthesis Techniques:

The synthesis of this compound typically involves methods such as nucleophilic substitution reactions where diethylamine acts as a nucleophile. This process allows for the introduction of biologically active groups into the indole framework .

Reactivity:

The compound can undergo various chemical transformations, including oxidation and reduction reactions, which are crucial for developing new derivatives with enhanced biological activities .

Industrial Applications

Dyes and Pigments:

Indole derivatives are also utilized in the production of dyes and pigments due to their vibrant colors and stability. This compound may serve as a precursor for synthesizing these industrial products .

Mechanism of Action

The mechanism of action of methyl 6-(diethylamino)-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The diethylamino group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with biological targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects at the 6-Position

The 6-position substituent significantly impacts electronic and steric properties. Key comparisons include:

Methyl 6-Methoxy-1H-Indole-2-Carboxylate (17c)

- Substituent : Methoxy (–OCH₃) at 6-position.

- Properties: Methoxy is moderately electron-donating but less basic than diethylamino.

- Data: Melting point 149–151°C; molecular formula C₁₁H₁₁NO₃ (MW 205.1) .

- Application : Intermediate in synthesizing substituted indoles for antimicrobial agents .

Methyl 6-(Trifluoromethyl)-1H-Indole-2-Carboxylate

- Substituent : Trifluoromethyl (–CF₃) at 6-position.

- Properties : Strong electron-withdrawing effect, enhancing electrophilicity.

- Data: Molecular formula C₁₁H₈F₃NO₂ (MW 243.2); purity ≥95% .

- Application : Used in agrochemicals due to improved metabolic stability .

Ethyl 6-Methoxy-1H-Indole-2-Carboxylate

- Substituent : Methoxy (–OCH₃) at 6-position; ethyl ester at 2-position.

- Properties : Ethyl ester increases lipophilicity vs. methyl ester.

- Data: Molecular formula C₁₂H₁₃NO₃ (MW 219.2) .

- Application : Studied in fluorescence probes due to methoxy’s conjugation effects .

Methyl 6-Hydroxy-1H-Indole-2-Carboxylate

Substituent Effects at the 3-Position

While the target compound lacks 3-position substitution, analogs with 3-substituents highlight scaffold versatility:

Methyl 3-Acetyl-6-Chloro-1H-Indole-2-Carboxylate (18a)

- Substituent : Acetyl (–COCH₃) at 3-position; chloro (–Cl) at 6-position.

- Properties : Acetyl enhances electrophilicity; chloro is electron-withdrawing.

- Data: Melting point 220–222°C; molecular formula C₁₂H₁₀ClNO₃ (MW 251.7) .

- Application : Precursor for kinase inhibitors .

Biological Activity

Methyl 6-(diethylamino)-1H-indole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cannabinoid receptor modulation and potential antiviral properties. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), antiviral effects, and anticancer properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound has been explored through SAR studies, particularly its interaction with the cannabinoid receptor type 1 (CB1). Research indicates that the presence of a diethylamino group significantly enhances the modulation potency at the CB1 receptor. Specifically, a study demonstrated that compounds with this substituent exhibited negative allosteric modulation, reducing the efficacy of agonists like CP55,940 in a dose-dependent manner. The most potent derivatives showed an IC50 value as low as 79 nM, indicating strong potential for therapeutic applications in pain management and neuroprotection .

Antiviral Activity

Recent investigations have highlighted the antiviral properties of indole derivatives, including this compound. In vitro studies have shown that certain indole derivatives can inhibit the replication of viruses such as SARS-CoV-2. One study reported that related compounds demonstrated significant antiviral activity at concentrations around 52 µM, effectively inhibiting viral replication and exhibiting interferon-inducing activity . These findings suggest that modifications in the indole structure can lead to enhanced antiviral efficacy.

Anticancer Properties

Indole derivatives are recognized for their anticancer potential. This compound and its analogs have been evaluated for their antiproliferative effects against various cancer cell lines. For instance, compounds derived from the indole-2-carboxylic acid scaffold showed promising results against breast cancer cells (MCF-7), with GI50 values ranging from 0.95 µM to 1.50 µM . The mechanism of action appears to involve apoptosis induction through modulation of key apoptotic markers such as Caspases and Bcl2 family proteins.

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for methyl 6-(diethylamino)-1H-indole-2-carboxylate?

The synthesis typically involves multi-step reactions starting with indole derivatives. For example, brominated indole precursors (e.g., 6-bromo-1H-indole-3-carboxylic acid) undergo nucleophilic substitution to introduce diethylamino groups, followed by esterification using methylating agents like methyl chloride or dimethyl sulfate. Purification often employs column chromatography (silica gel) or recrystallization . Controlled copolymerization techniques, as described for structurally similar polycationic reagents, may also guide reaction parameter optimization (e.g., temperature, solvent polarity) .

Q. How is structural characterization performed for this compound?

Advanced spectroscopic methods are critical:

- NMR : H and C NMR identify substituent positions and confirm esterification. Diastereomeric mixtures, if present, require 2D NMR (e.g., COSY, HSQC) for resolution .

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm for esters) .

- HRMS : Validates molecular weight and fragmentation patterns . Cross-referencing with literature data (e.g., indole-2-carboxylate derivatives) ensures accuracy .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .

- Waste Disposal : Segregate chemical waste and consult certified disposal services for halogenated/organic residues .

- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if ingested .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for diethylamino group introduction?

Mechanistic studies often employ kinetic isotope effects (KIEs) or intermediate trapping. For example, using deuterated solvents (e.g., DO) in nucleophilic substitution reactions can reveal whether the mechanism is S1 or S2. Monitoring by in-situ FT-IR or LC-MS helps identify transient intermediates (e.g., quaternary ammonium salts) . Computational modeling (DFT) may further validate proposed transition states .

Q. What strategies optimize yield and purity during synthesis?

Design of Experiments (DoE) methodologies, such as response surface modeling (RSM), systematically optimize variables:

- Critical Parameters : Reaction temperature (e.g., 60–100°C), molar ratios (amine:indole), and solvent polarity (e.g., DMF vs. THF) .

- Software Tools : Design Expert® v.11.0 can model interactions and predict optimal conditions, validated through triplicate runs and ANOVA (p < 0.05) .

- Work-Up : Gradient elution in HPLC minimizes co-elution of byproducts (e.g., unreacted starting materials) .

Q. How should researchers address contradictions in spectroscopic data?

Discrepancies often arise from isomerism or solvent effects. For example:

- Diastereomers : NMR splitting patterns may indicate multiple stereoisomers; chiral chromatography or Mosher ester analysis resolves this .

- Solvent Artifacts : Deuterated solvents (e.g., CDCl) can shift peaks; compare data across solvents (DMSO-d, acetone-d) .

- Statistical Validation : Triplicate measurements and error bars (mean ± SEM) ensure reproducibility .

Q. What functionalization strategies enhance biological activity of this indole derivative?

- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 5-position to modulate electronic properties .

- Ester Hydrolysis : Convert methyl ester to carboxylic acid for salt formation (improved solubility) .

- Side Chain Modification : Replace diethylamino with morpholino or piperazinyl groups to alter pharmacokinetics .

Q. What challenges arise during scale-up from lab to pilot plant?

- Heat Transfer : Exothermic reactions (e.g., esterification) require jacketed reactors to maintain temperature control .

- Flow Chemistry : Continuous-flow systems improve mixing and reduce batch variability, as demonstrated in diazomethane syntheses .

- Purification : Centrifugal partition chromatography (CPC) scales better than column chromatography for large batches .

Tables for Key Data

| Optimization Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temperature | 80–85°C | Maximizes conversion | |

| Molar Ratio (Amine:Indole) | 1.2:1 | Minimizes byproducts | |

| Solvent | Anhydrous DMF | Enhances solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.